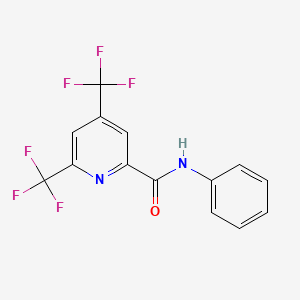

N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide

Descripción

N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with two trifluoromethyl (-CF₃) groups at positions 4 and 6, and a carboxamide (-CONHPh) moiety at position 2. The trifluoromethyl groups impart strong electron-withdrawing effects, enhancing the compound’s stability and influencing its electronic distribution. The carboxamide group facilitates hydrogen bonding, making it relevant in medicinal chemistry for target binding.

Propiedades

IUPAC Name |

N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6N2O/c15-13(16,17)8-6-10(22-11(7-8)14(18,19)20)12(23)21-9-4-2-1-3-5-9/h1-7H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCSXHXRPBIWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridine ring and carboxamide group undergo oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic media selectively oxidizes the pyridine ring’s α-position, forming N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid .

-

Hydrogen peroxide (H₂O₂) in acetic acid generates pyridine N-oxide derivatives through electrophilic oxidation at the nitrogen atom .

Key insight : Trifluoromethyl groups remain intact under these conditions due to their strong electron-withdrawing nature and C–F bond stability .

Reduction Reactions

Reductive transformations target the carboxamide and aromatic systems:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the carboxamide to a primary amine , yielding N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-methylamine .

-

Ammonium iodide (NH₄I)/sodium disulfite (Na₂S₂O₄) systems facilitate reductive cyclization, forming bicyclic pyridine derivatives via N–O bond cleavage intermediates .

Substitution Reactions

The trifluoromethyl groups participate in nucleophilic substitution under rigorous conditions:

-

Sodium methoxide (NaOMe) in methanol replaces one trifluoromethyl group with a methoxy group at the 4- or 6-position, producing N-phenyl-4-methoxy-6-(trifluoromethyl)pyridine-2-carboxamide .

-

Ammonia (NH₃) in DMF at 120°C substitutes trifluoromethyl groups with amino groups, though yields are moderate (≤45%) due to steric hindrance .

Oxidation Mechanism

KMnO₄-mediated oxidation follows an electrophilic aromatic substitution (EAS) pathway, with the acidic medium protonating the pyridine nitrogen to enhance electrophile attack at the α-carbon.

Reduction Pathway

LiAlH₄ reduces the carboxamide via a two-step process:

-

Hydride attack at the carbonyl carbon forms a tetrahedral intermediate.

Stability and Side Reactions

-

Thermal decomposition occurs above 200°C, releasing trifluoromethyl radicals detected via EPR spectroscopy .

-

Hydrolysis : Prolonged exposure to aqueous base (pH >12) cleaves the carboxamide to 4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid and aniline.

This compound’s reactivity profile highlights its versatility in synthesizing fluorinated heterocycles for pharmaceutical and materials science applications.

Aplicaciones Científicas De Investigación

N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide has applications in chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules and is explored for potential therapeutic effects, particularly in treating cancer and inflammatory diseases. It is also utilized in developing agrochemicals and materials with unique properties.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Types of Reactions:

- Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. Major products formed are carboxylic acids or ketones.

- Reduction: Can be reduced using reducing agents such as lithium aluminum hydride. Major products formed are amines or alcohols.

- Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Major products formed are various substituted pyridine derivatives.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate in an acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Nucleophiles like sodium methoxide in methanol.

Scientific Research Applications

- Chemistry: this compound is used as a building block in synthesizing more complex molecules. A synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine can be achieved via NH4I .

- Biology: It is investigated for its potential as an enzyme inhibitor.

- Medicine: Explored for its potential therapeutic effects, particularly in treating cancer and inflammatory diseases.

- Industry: It is utilized in developing agrochemicals and materials with unique properties.

Case Studies

- Antiviral Activity: Derivatives of pyridine compounds similar to this compound have been tested for antiviral activity in studies involving neurotropic alphaviruses. Indole-2-carboxamides have been identified as alphavirus replication inhibitors . Further development of this series resulted in a 10-fold improvement in potency in a WEEV replicon assay and up to 40-fold increases in half-lives in mouse liver microsomes . Structural modifications were identified that markedly reduce recognition by P-glycoprotein, the key efflux transporter at the blood brain barrier .

Mecanismo De Acción

The mechanism of action of N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity . This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several aromatic derivatives, primarily benzene-based analogs substituted with trifluoromethyl, nitro, or amino groups. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure :

- The pyridine ring in the target compound introduces a nitrogen atom, creating an electron-deficient aromatic system compared to benzene derivatives. This enhances electrophilic substitution resistance and alters π-π stacking interactions in molecular recognition .

Substituent Effects :

- Trifluoromethyl groups in all compounds improve thermal and metabolic stability. However, their positions influence steric bulk; the 4,6-substitution in the pyridine derivative may hinder rotation, favoring rigid conformations beneficial for binding selectivity.

Functional Groups: The carboxamide group (-CONHPh) in the target compound provides hydrogen-bonding capacity, unlike nitro (-NO₂) or amino (-NH₂) groups in analogs. This makes the target more suitable for drug design, where H-bonding is critical for target engagement .

Crystallographic Analysis :

- Structural determination of the target compound likely employs SHELX programs (e.g., SHELXL for refinement), ensuring high precision in bond-length and angle measurements . Benzene-based analogs may exhibit different crystal packing due to reduced polarity.

Actividad Biológica

N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, pharmacological properties, and applications in various fields.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a phenyl group and two trifluoromethyl groups. These modifications enhance its lipophilicity and biological activity compared to traditional compounds.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammatory diseases.

- Pharmacokinetics : The unique physicochemical properties imparted by the trifluoromethyl groups significantly influence its absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated IC50 values ranging from 12.4 to 44.4 μM against different cancer cells, including HCT116 and HePG2 .

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 12.4 |

| HePG2 | 17.8 |

| PACA2 | 22.4 |

- Antimicrobial Properties : The compound has also shown promise in antimicrobial applications, with effective inhibition against various bacterial strains .

Case Studies

- Antiviral Activity : In a study involving neurotropic alphaviruses, derivatives of pyridine compounds similar to this compound were tested for their ability to inhibit viral replication. Results indicated significant protective effects in mouse models against viral infections .

- Inflammation Modulation : Another study explored the compound's effects on inflammatory pathways. It was found to down-regulate key inflammatory mediators such as TNFα and IL-6 in human chondro-sarcoma cell lines .

Applications in Research and Industry

This compound is utilized across various domains:

Q & A

[Basic] What are the standard synthetic routes for N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling strategies. A common approach is to functionalize pyridine precursors with trifluoromethyl groups via halogen exchange (e.g., using CuI catalysts) followed by coupling with phenylcarboxamide derivatives. Key conditions include:

- Temperature control : Reactions involving trifluoromethyl groups often require anhydrous conditions and temperatures between 80–120°C to avoid decomposition.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-aryl bond formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/DCM mixtures improves purity .

[Basic] Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

A combination of 1H/13C/19F-NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) is critical:

- 19F-NMR : Identifies trifluoromethyl groups (δ ~ -60 to -70 ppm) and confirms substitution patterns.

- IR : Validates carboxamide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1100–1200 cm⁻¹).

- HRMS : Ensures molecular formula accuracy (e.g., [M+H]+ peaks matching theoretical values within 5 ppm) .

[Basic] What solvent systems and recrystallization methods are effective in purifying this compound?

- Solubility : The compound is sparingly soluble in polar solvents (water, methanol) but dissolves in DCM, DMF, or THF.

- Recrystallization : Slow evaporation from ethanol/DCM (1:1) at 4°C yields high-purity crystals. For X-ray-quality crystals, use a diffractometer-compatible solvent (e.g., hexane/ethyl acetate) and maintain 100K during data collection to minimize thermal motion .

[Advanced] How can X-ray crystallography be employed to determine the molecular conformation and crystal packing of this compound?

- Data Collection : Use a Bruker Quest D8 diffractometer with Mo Kα radiation (λ = 0.71073 Å) and SAINT software for data integration .

- Refinement : Apply the SHELXL program for structure solution, leveraging its robust algorithms for handling trifluoromethyl groups and anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions using Mercury software .

[Advanced] What strategies are recommended for analyzing potential polymorphic forms of this compound?

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points, glass transitions), while thermogravimetric analysis (TGA) assesses stability.

- Solvent Screening : Recrystallize from diverse solvents (e.g., acetonitrile, toluene) to induce different packing arrangements .

[Advanced] How can computational chemistry (e.g., DFT calculations) aid in understanding the electronic effects of the trifluoromethyl groups on reactivity?

- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to study electron-withdrawing effects of CF₃ groups on the pyridine ring. Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends. Use software like AutoDock Vina with force fields parameterized for fluorine .

[Advanced] What experimental designs are appropriate for assessing the compound’s bioactivity against plant pathogens or microbial targets?

- In Vitro Assays :

- Antimicrobial : Determine minimum inhibitory concentration (MIC) using broth microdilution against Gram-positive/negative bacteria or fungi.

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) via spectrophotometric assays.

- In Vivo Testing : Use plant models (e.g., Arabidopsis) to evaluate pesticidal efficacy under controlled greenhouse conditions. Include positive controls (e.g., commercial fungicides) and statistical validation (ANOVA, p < 0.05) .

[Advanced] How should researchers address discrepancies in spectroscopic data during structure elucidation?

- Cross-Validation : Compare NMR data with analogous compounds (e.g., pyridine-2-carboxamides in ) to identify unexpected shifts caused by dynamic effects (e.g., rotamers).

- Crystallographic Confirmation : Resolve ambiguities in NOESY or COSY spectra by refining the X-ray structure. For example, trifluoromethyl groups may induce steric hindrance altering coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.